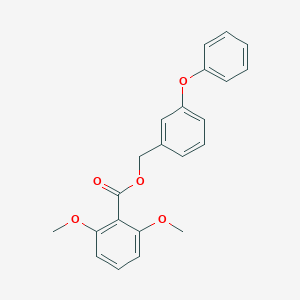

![molecular formula C19H19N3O2 B255494 Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B255494.png)

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as MQAE, is a fluorescent probe that is commonly used in scientific research. It is a member of the quinolinecarboxylate family and is synthesized through a multi-step process that involves the use of various chemical reagents. MQAE has a wide range of applications in scientific research, including the study of ion channels, transporters, and membrane potentials.

Wissenschaftliche Forschungsanwendungen

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for the study of ion channels, transporters, and membrane potentials. Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be used to measure changes in the intracellular concentration of chloride ions, which is important for the study of GABA and glycine receptors. Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can also be used to measure changes in the intracellular concentration of potassium ions, which is important for the study of potassium channels. In addition, Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate can be used to measure changes in the membrane potential of cells, which is important for the study of action potentials.

Wirkmechanismus

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate works by binding to specific ions or molecules and emitting a fluorescent signal when excited by light. When Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate binds to chloride ions, it undergoes a conformational change that increases its fluorescence intensity. Similarly, when Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate binds to potassium ions, it undergoes a conformational change that decreases its fluorescence intensity. The change in fluorescence intensity can be measured using a fluorometer, which allows researchers to monitor changes in ion concentration or membrane potential in real-time.

Biochemical and Physiological Effects:

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has minimal biochemical and physiological effects on cells and tissues. It is a relatively non-toxic probe that can be used in live cells without causing significant damage or disruption. However, it is important to note that Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a chemical probe and should be used with caution in experiments. Researchers should follow proper safety guidelines and use appropriate protective equipment when handling Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate has several advantages for lab experiments. It is a highly sensitive probe that can detect changes in ion concentration or membrane potential in real-time. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, there are also some limitations to using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. For example, it is a chemical probe and can interact with other molecules in the cell, which can lead to false-positive or false-negative results. In addition, it is important to use appropriate controls and calibration methods when using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate to ensure accurate and reliable results.

Zukünftige Richtungen

There are several future directions for research involving Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate. One area of research is the development of new fluorescent probes that can detect other ions or molecules in the cell. Another area of research is the optimization of experimental protocols for using Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate in live cells and tissues. Finally, researchers are also exploring the use of Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate in clinical applications, such as the diagnosis and treatment of diseases that involve ion channel dysfunction. Overall, Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is a valuable tool for scientific research and has the potential to contribute to many new discoveries in the future.

Synthesemethoden

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate is synthesized through a multi-step process that involves the use of various chemical reagents. The first step in the synthesis involves the reaction of 4-chloro-8-methylquinoline with ethyl 3-aminocrotonate in the presence of a base. This reaction yields ethyl 8-methyl-4-(3-aminocrotonyl)quinoline-3-carboxylate. The second step in the synthesis involves the reaction of the ethyl ester with pyridine-3-carboxaldehyde in the presence of a reducing agent. This reaction yields ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate, also known as Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate.

Eigenschaften

Produktname |

Ethyl 8-methyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate |

|---|---|

Molekularformel |

C19H19N3O2 |

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

ethyl 8-methyl-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C19H19N3O2/c1-3-24-19(23)16-12-22-17-13(2)6-4-8-15(17)18(16)21-11-14-7-5-9-20-10-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) |

InChI-Schlüssel |

VWVFLPFLAWAVQV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=C2C(=CC=CC2=C1NCC3=CN=CC=C3)C |

Kanonische SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)

![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)

![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)

![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)

![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)

![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)